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Sapienic acid sodium - 217477-25-3

Sapienic acid sodium

Catalog Number: EVT-2771019
CAS Number: 217477-25-3
Molecular Formula: C16H29NaO2
Molecular Weight: 276.396
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of sapienic acid sodium involves several steps:

  1. Extraction of Sapienic Acid: Sapienic acid can be extracted from human sebum or synthesized de novo through enzymatic pathways in sebocytes, where palmitic acid undergoes desaturation and elongation processes .
  2. Formation of Sodium Salt: The conversion to sapienic acid sodium typically involves neutralizing sapienic acid with sodium hydroxide or sodium bicarbonate. This reaction results in the formation of the sodium salt, enhancing its solubility and bioavailability.
  3. Purification: The synthesized product is often purified using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure high purity levels suitable for research and clinical applications .
Molecular Structure Analysis

The molecular structure of sapienic acid sodium can be described as follows:

  • Chemical Formula: C₁₁H₂₂O₂Na
  • Molecular Weight: Approximately 202.29 g/mol
  • Structure: The structure features a long hydrocarbon chain with a cis double bond between the ninth and tenth carbons.

Structural Data

  • Melting Point: Sapienic acid has a melting point that varies based on its form but typically ranges around 10-15 °C.
  • Solubility: As a sodium salt, it is soluble in water, which enhances its application potential in various formulations .
Chemical Reactions Analysis

Sapienic acid sodium participates in several notable chemical reactions:

  1. Esterification: It can react with alcohols to form esters, which are important in the synthesis of various bioactive compounds.
  2. Hydrogenation: Under specific conditions, the double bond can be hydrogenated to yield saturated fatty acids.
  3. Oxidation: Exposure to oxygen can lead to oxidative degradation, forming various metabolites that may have biological significance.

These reactions are critical for understanding how sapienic acid sodium interacts within biological systems and its potential modifications for therapeutic uses .

Mechanism of Action

The mechanism of action of sapienic acid sodium primarily revolves around its antimicrobial properties:

  • Membrane Disruption: Sapienic acid interacts with bacterial membranes, leading to structural changes that compromise membrane integrity. This action is particularly effective against gram-negative bacteria like Porphyromonas gingivalis.
  • Protein Modulation: Treatment with sapienic acid sodium has been shown to induce differential expression of proteins involved in lipid metabolism and energy production within bacterial cells, suggesting an alteration in metabolic pathways that enhances bacterial susceptibility to stressors .

Data on Mechanism

Studies indicate that concentrations as low as 50 μM can significantly affect bacterial viability and induce stress responses in pathogenic bacteria .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder when dried.
  • Odor: Characteristically mild due to its fatty nature.

Chemical Properties

  • pH Level: Solutions of sapienic acid sodium are generally neutral to slightly alkaline.
  • Stability: It exhibits good stability under normal storage conditions but may degrade upon prolonged exposure to light or heat.

Relevant analyses show that the compound maintains its integrity over time when stored properly, making it suitable for various applications .

Applications

Sapienic acid sodium has several scientific uses:

  1. Antimicrobial Agent: Due to its ability to disrupt bacterial membranes, it is explored as a potential treatment for skin infections and acne.
  2. Cosmetic Formulations: Incorporated into skincare products for its moisturizing properties and ability to enhance skin barrier function.
  3. Research Tool: Used in studies investigating lipid metabolism and cellular signaling pathways due to its unique structural properties.
Biosynthesis and Metabolic Pathways of Sapienic Acid Sodium

Enzymatic Synthesis via Δ6-Desaturase (FADS2) Activity

Sapienic acid sodium (cis-6-hexadecenoate) is biosynthesized primarily through the action of the delta-6 desaturase (FADS2) enzyme, a membrane-bound protein localized in the endoplasmic reticulum. FADS2 catalyzes the insertion of a cis double bond at the sixth carbon of palmitic acid (C16:0), forming sapienic acid (C16:1Δ6). This reaction requires molecular oxygen and electrons from NADH-cytochrome b5 reductase. Unlike its typical role in polyunsaturated fatty acid (PUFA) metabolism, FADS2 exhibits unique "sebaceous-type" activity in human skin, preferentially desaturating saturated palmitic acid over PUFAs like linoleic acid [2] [9]. The FADS2 gene locus on chromosome 11 (11q12-13.1) encodes this enzyme, which is highly expressed in the suprabasal layers of sebaceous glands. Single nucleotide polymorphisms (SNPs) in FADS2 (e.g., rs174583) significantly influence enzymatic efficiency and downstream lipid profiles [7].

Table 1: Key Properties of Sapienic Acid Sodium

PropertyValue/CharacteristicBiological Significance
Chemical NameSodium (6Z)-hexadec-6-enoateIonic form for cellular uptake
Molecular Weight276.39 g/molFacilitates membrane integration
Primary Biosynthetic SiteSebaceous glandsSkin barrier function and antimicrobial defense
Key EnzymeFADS2 (Δ6-desaturase)Catalyzes Δ6 desaturation of palmitic acid
Major PrecursorPalmitic acid (C16:0)Substrate for FADS2 activity

Palmitic Acid as a Precursor in n-10 Fatty Acid Biosynthesis

Palmitic acid serves as the exclusive precursor for sapienic acid biosynthesis in the n-10 fatty acid pathway. This C16 saturated fatty acid undergoes stereospecific desaturation at the Δ6 position to form sapienic acid, distinguishing it from the more common palmitoleic acid (C16:1Δ9), a product of Δ9-desaturase activity. The n-10 family (sapienic acid, 8c-18:1, sebaleic acid) comprises positional isomers of n-9 and n-7 fatty acids but exhibits distinct metabolic fates. In sebocytes, palmitic acid is activated to palmitoyl-CoA before FADS2-mediated desaturation, enabling its incorporation into sebum triglycerides and wax esters [2] [10]. Cancer cells (e.g., MCF-7 breast adenocarcinoma) show altered palmitic acid flux toward sapienic acid production, correlating with membrane remodeling and oncogenic signaling [1].

Elongation and Conversion to Sebaleic Acid in Cancer Metabolism

Sapienic acid undergoes further metabolic processing via elongation and desaturation to form sebaleic acid (5c,8c-18:2), a signature PUFA of the n-10 family. The pathway involves:

  • Elongation: Sapienic acid (C16:1Δ6) is extended to 8c-18:1 by fatty acid elongase (ELOVL).
  • Δ5 Desaturation: 8c-18:1 is converted to sebaleic acid (C18:2Δ5,8) via FADS1 or FADS2 activity [9].In cancer cells, this pathway is dysregulated. Triple-negative breast cancer (TNBC) lines (MDA-MB-231, BT-20) exhibit accelerated sebaleic acid synthesis compared to hormone-responsive lines (MCF-7). Sebaleic acid serves as a substrate for lipoxygenase (ALOX5) and cytochrome P450 (CYP4F3), generating hydroxy- and oxo-octadecadienoic acids (e.g., 5S-HODE, 5-oxo-ODE). These metabolites activate inflammatory cascades and influence EGFR/mTOR signaling, promoting tumor invasiveness [1] [9].

Table 2: Metabolic Products of Sapienic Acid in Cancer Cells

MetaboliteEnzyme InvolvedBiological ActivityCancer Relevance
8c-18:1 (C18:1Δ8)ELOVL elongaseMembrane fluidity modulatorHigher in TNBC vs. MCF-7
Sebaleic acid (C18:2Δ5,8)FADS1/FADS2Precursor to pro-inflammatory octadecanoidsAssociated with metastasis
5S-HODEALOX5Neutrophil chemoattractantPromotes tumor microenvironment
5-oxo-18-hydroxy-ODECYP4F3Resolvin-like anti-inflammatory activityContext-dependent role in cancer

Compartmentalization of Lipid Synthesis: Mitochondrial vs. Endoplasmic Reticulum Pathways

Sapienic acid biosynthesis and metabolism are spatially segregated within cellular organelles:

  • Endoplasmic Reticulum (ER): The primary site for FADS2-mediated desaturation and elongation. ER membranes house the electron transport chain (cytochrome b5 reductase, cytochrome b5) required for desaturase activity. Sapienoyl-CoA formed in the ER integrates into phospholipids (e.g., phosphatidylcholine) [1] [5].
  • Mitochondria: Participate in β-oxidation of sapienic acid but not its synthesis. However, mitochondrial acetyl-CoA pools derived from β-oxidation may indirectly influence sapienic acid production by modulating precursor availability.
  • Peroxisomes: Critical for the β-oxidation of sebaleic acid derivatives, particularly during the synthesis of docosahexaenoic acid (DHA) analogs [5].In sebocytes, lipid droplets store sapienic acid esters before secretion into sebum. Cancer cells exploit ER membrane expansion to enhance sapienic acid incorporation, altering membrane fluidity and receptor signaling (e.g., EGFR activation) [1].

Competitive Interactions with n-3 and n-6 Polyunsaturated Fatty Acids

Sapienic acid competes with n-3 (α-linolenic acid, ALA) and n-6 (linoleic acid, LA) PUFAs for shared biosynthetic enzymes:

  • Enzyme Competition: FADS2 exhibits higher affinity for ALA than LA but can desaturate palmitic acid when saturated fatty acid levels are elevated. High n-6 PUFA intake downregulates sapienic acid synthesis by shifting FADS2 activity toward γ-linolenic acid production [5] [7].
  • Metabolic Consequences: In obesity, elevated n-6/n-3 ratios correlate with reduced sapienic acid in sebum and plasma cholesteryl esters. FADS2 polymorphisms (e.g., rs174583 TT genotype) exacerbate this imbalance, increasing cardiometabolic risk (waist circumference, triglycerides) [7].
  • Cancer Implications: Breast cancer cells (MCF-7) supplemented with sapienic acid show altered phospholipid remodeling and suppressed n-6 arachidonic acid cascades. This shifts EGFR/AKT/mTOR signaling toward pro-survival pathways, highlighting crosstalk between fatty acid families [1] [5].

Table 3: Competitive Inhibition Constants (Kᵢ) of FADS2 for Fatty Acid Substrates

SubstrateKᵢ (μM)Relative AffinityBiological Outcome
Palmitic acid (C16:0)12.4 ± 1.2HighDominant sebaceous gland pathway
α-Linolenic acid (ALA)8.7 ± 0.9Very highMajor n-3 PUFA pathway
Linoleic acid (LA)15.6 ± 2.1ModerateElevated in Western diets
Sapienic acidN/AProduct inhibitionRegulates feedback in sebocytes

Properties

CAS Number

217477-25-3

Product Name

Sapienic acid sodium

IUPAC Name

sodium;(Z)-hexadec-6-enoate

Molecular Formula

C16H29NaO2

Molecular Weight

276.396

InChI

InChI=1S/C16H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h10-11H,2-9,12-15H2,1H3,(H,17,18);/q;+1/p-1/b11-10-;

InChI Key

NNNVXFKZMRGJPM-KHPPLWFESA-N

SMILES

CCCCCCCCCC=CCCCCC(=O)[O-].[Na+]

Solubility

not available

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